3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one
Description
3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked via a methyl group to a 1,3,5-triazine ring. The triazine moiety is substituted with a 4-methylphenylamino group at position 6 and an amino group at position 4. The compound’s molecular formula is C₁₉H₁₆ClN₇O₂, with a molecular weight of 433.84 g/mol (calculated based on structural analysis) .
Properties
IUPAC Name |
3-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-10-2-5-12(6-3-10)21-17-23-15(22-16(20)24-17)9-25-13-8-11(19)4-7-14(13)27-18(25)26/h2-8H,9H2,1H3,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEOEATYMNITQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one (CAS No. 904011-18-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 370.45 g/mol. The structure features a triazine ring and a benzoxazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity :
- Anticonvulsant Properties :
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects may involve interaction with specific cellular pathways related to apoptosis and cell cycle regulation. Molecular dynamics simulations have suggested that the compound interacts hydrophobically with target proteins, which could be pivotal in its anticancer activity .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substituents on the triazine and benzoxazole rings significantly influence the biological activity of the compound:
- Electron-donating groups (e.g., methyl groups) on the phenyl ring enhance cytotoxicity.
- The presence of halogen atoms (like chlorine) appears essential for maintaining high levels of activity against cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazine-benzoxazolone hybrids. Below is a detailed comparison with three analogous compounds, focusing on structural variations, physicochemical properties, and substituent effects.
Structural and Physicochemical Comparison
Substituent Effects and Electronic Properties
Triazine Substitution Patterns: The target compound and the analog in share a 1,3,5-triazine core but differ in the phenylamino substituent (4-methylphenyl vs. 2-chlorophenyl). Compounds in and feature 1,2,4-triazinone cores, which are less common in drug design compared to 1,3,5-triazines. The 3-fluorophenylamino group in introduces moderate electronegativity, while the 2,4-dimethoxyphenyl group in provides steric bulk and increased solubility due to methoxy groups.
Benzoxazolone vs.
Molecular Weight and Drug-Likeness :
- The target compound (433.84 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but analogs like (310.33 g/mol) and (352.40 g/mol) fall within acceptable ranges. The higher molecular weight of the target compound may limit oral bioavailability, a common challenge in triazine-based therapeutics.
Research Implications and Gaps
Biological Activity: No explicit data on the target compound’s activity are available in the provided evidence. However, analogs like (chlorophenyl-substituted) and (fluorophenyl-substituted) may exhibit antimicrobial or anticancer properties based on prior studies of triazine derivatives.
Synthetic Accessibility: The 4-methylphenylamino group in the target compound could simplify synthesis compared to the 2-chlorophenylamino group in , which may require stricter regioselective conditions.
Future Directions: Comparative studies on solubility, stability, and binding kinetics are needed to evaluate the practical advantages of benzoxazolone-triazine hybrids over 1,2,4-triazinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
